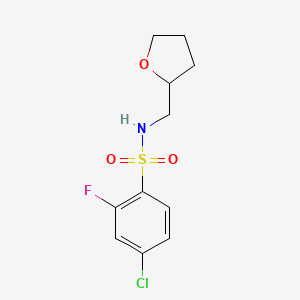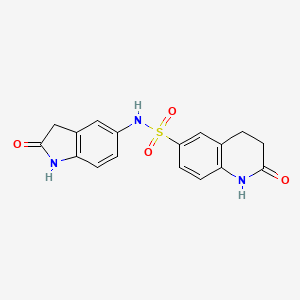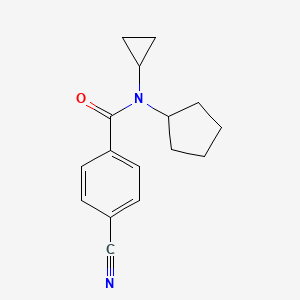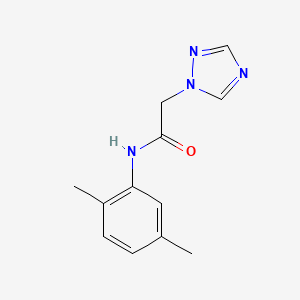
N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide involves the inhibition of PKC, which is a family of serine/threonine kinases that play a crucial role in many cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and regulates downstream signaling pathways that control cell growth, differentiation, and apoptosis. N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide binds to the catalytic domain of PKC and inhibits its activity, leading to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide depend on the specific cell type and tissue being studied. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis by suppressing PKC signaling pathways. In animal models of diabetes, N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been found to improve glucose metabolism and insulin sensitivity by enhancing insulin signaling pathways. Moreover, in animal models of neurodegenerative diseases, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide for lab experiments is its specificity for PKC, which allows researchers to study the role of PKC in various cellular processes. Moreover, the compound has been shown to be effective in various animal models of diseases, indicating its potential as a therapeutic agent. However, one of the limitations of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide. Moreover, further studies are needed to elucidate the specific downstream signaling pathways that are affected by N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide in different cell types and tissues. Additionally, the potential therapeutic applications of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide in various diseases need to be further explored in clinical trials.
Synthesemethoden
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide involves a series of chemical reactions that start with the reaction of 3-pyridinecarboxylic acid with N-methylpyridine-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to yield N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and neurological disorders. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC, which is overexpressed in many types of cancer. In addition, N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Moreover, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-4-2-6-14-8-11)13(17)12-5-3-7-15-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJFWZOOSROUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

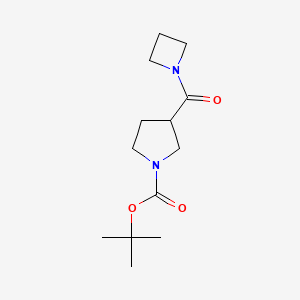
![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)
![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)
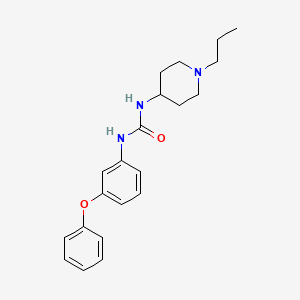
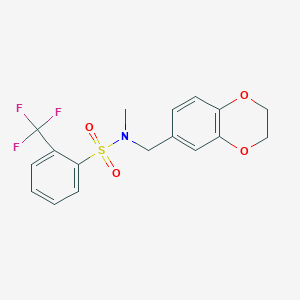
![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
